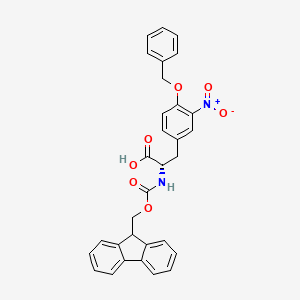

Fmoc-Tyr(Bzl,3-NO2)-OH

Description

Significance of Tyrosine Residues in Biomolecular Function and Structure

Tyrosine (Tyr), a non-essential amino acid, plays a critical role in the structure and function of proteins. sigmaaldrich.com Its side chain, containing a phenol (B47542) group, is amphiphilic, possessing both hydrophobic and polar characteristics. This dual nature allows tyrosine to reside on protein surfaces, at binding interfaces, or be buried within the protein core. sigmaaldrich.com This versatility makes tyrosine a key player in molecular recognition, frequently mediating contacts at protein-protein and protein-ligand interfaces. sigmaaldrich.comnih.gov

The hydroxyl group of the phenol ring is a key functional feature, enabling it to participate in hydrogen bonding and act as a phosphate (B84403) group acceptor in post-translational modifications. wikipedia.org Tyrosine phosphorylation, catalyzed by enzymes known as tyrosine kinases, is a fundamental mechanism in cellular signal transduction, regulating processes such as cell growth, differentiation, and metabolism. wikipedia.orgwikipedia.org Furthermore, tyrosine can undergo other modifications like sulfation, which is crucial for various biological processes, including blood coagulation and viral entry. sigmaaldrich.com In photosynthesis, a tyrosine residue in photosystem II acts as an electron donor, highlighting its importance in fundamental biological energy conversion. wikipedia.org

Rationale for Site-Specific Tyrosine Modifications in Peptide and Protein Analogs

The ability to introduce specific modifications to tyrosine residues allows scientists to probe and modulate biological processes. Site-specific modifications can be used to:

Investigate Protein Function: By altering a specific tyrosine, researchers can study its role in protein structure, stability, and interaction with other molecules. nih.gov

Mimic Post-Translational Modifications: Introducing modifications that mimic natural post-translational modifications, such as phosphorylation, can help to understand their regulatory effects. acs.org

Develop Therapeutic Peptides: Modified peptides can exhibit enhanced stability, binding affinity, or novel biological activities. researchgate.net

Create Novel Biomaterials: Cross-linking of tyrosine residues is a strategy for developing new biomaterials with tailored mechanical properties. researchgate.net

One significant modification is the nitration of tyrosine to form 3-nitrotyrosine (B3424624) (3-NT). This process, often associated with oxidative stress, can alter protein structure and function and is implicated in various diseases. portlandpress.combohrium.comresearchgate.net The introduction of a nitro group lowers the pKa of the phenolic hydroxyl group, causing it to be negatively charged at physiological pH, which can disrupt the local chemical environment within a protein. bmbreports.org Studying the effects of site-specific nitration can provide insights into disease mechanisms. royalsocietypublishing.org

Overview of Fmoc-Protected Amino Acids as Building Blocks in Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence. google.com The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in SPPS. researchgate.netchempep.com

The key features of Fmoc-based SPPS include:

Orthogonality: The Fmoc group is base-labile, meaning it can be removed by treatment with a mild base, typically piperidine (B6355638). This is in contrast to the acid-labile side-chain protecting groups, allowing for selective deprotection. google.comchempep.com

Mild Cleavage Conditions: The use of mild bases for Fmoc removal preserves the integrity of sensitive peptide sequences and modifications. nih.gov

High Purity: Fmoc-protected amino acids are available in high purity, which is crucial for the synthesis of long and complex peptides. nih.govcem.com

The general cycle of Fmoc-SPPS involves coupling an Fmoc-protected amino acid to a resin-bound peptide chain, followed by the removal of the Fmoc group to liberate the N-terminal amine for the next coupling reaction. researchgate.net This iterative process allows for the efficient synthesis of peptides of varying lengths and complexities.

Contextualizing Fmoc-Tyr(Bzl,3-NO2)-OH as a Unique Functionalized Tyrosine Precursor

This compound is a specialized amino acid derivative designed for use in Fmoc-SPPS. It incorporates three key features:

Fmoc Group: For temporary protection of the α-amino group, enabling its use in standard Fmoc-SPPS protocols.

Benzyl (B1604629) (Bzl) Group: A protecting group for the phenolic hydroxyl group of tyrosine. This prevents unwanted side reactions at the hydroxyl group during peptide synthesis.

Nitro (NO2) Group: A modification at the 3-position of the tyrosine ring. This pre-installed modification allows for the site-specific incorporation of 3-nitrotyrosine into a peptide sequence.

The presence of the nitro group makes this derivative a valuable tool for studying the biological consequences of tyrosine nitration. By incorporating this compound at a specific position in a peptide, researchers can create well-defined models to investigate how this modification affects peptide conformation, receptor binding, and enzymatic activity.

Below is a table summarizing the properties of this compound and its related parent compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C31H26N2O7 | 538.55 | Fmoc protected amine, Benzyl protected hydroxyl, Nitrated ring |

| Fmoc-Tyr(Bzl)-OH | C31H27NO5 | 493.55 | Fmoc protected amine, Benzyl protected hydroxyl |

| Fmoc-Tyr(3-NO2)-OH | C24H20N2O7 | 448.42 | Fmoc protected amine, Free hydroxyl, Nitrated ring |

| 3-Nitrotyrosine | C9H10N2O5 | 226.19 | Free amine, Free hydroxyl, Nitrated ring |

| Tyrosine | C9H11NO3 | 181.19 | Free amine, Free hydroxyl |

Data sourced from various chemical suppliers and databases. cymitquimica.comsigmaaldrich.comnih.govsigmaaldrich.comchemicalbook.comiris-biotech.de

Structure

2D Structure

Properties

Molecular Formula |

C31H26N2O7 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m0/s1 |

InChI Key |

RRVCKQIBDINWRU-MHZLTWQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Tyr Bzl,3 No2 Oh and Its Strategic Incorporation into Peptide Sequences

Preparative Strategies for Fmoc-Tyr(Bzl,3-NO2)-OH

The synthesis of this compound is a multi-step process that begins with the nitration of L-tyrosine, followed by the strategic protection of its reactive functional groups to ensure compatibility with peptide synthesis protocols.

The primary method for producing this compound is through solution-phase chemistry. The synthesis commences with the nitration of L-tyrosine. A common method involves the use of nitric acid, often in combination with sulfuric acid, under carefully controlled temperature conditions (e.g., 0–5°C) to prevent unwanted side reactions. This selective nitration occurs at the 3-position of the phenolic ring due to the directing effect of the hydroxyl group.

Following nitration to yield 3-nitro-L-tyrosine, the subsequent steps involve the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the phenolic hydroxyl group with a benzyl (B1604629) (Bzl) group. The α-amino group is typically protected by reacting 3-nitro-L-tyrosine with Fmoc chloride (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in a basic aqueous-organic solvent system. ub.edu The final step is the benzylation of the phenolic hydroxyl group, which can be accomplished using benzyl bromide in the presence of a suitable base. The order of these protection steps can be varied, but careful purification is required after each step to ensure the high purity of the final product.

The selection and implementation of protecting groups are critical for the successful synthesis and subsequent application of this compound in peptide synthesis. The benzyl group is a frequently used protecting group for the phenolic hydroxyl of tyrosine derivatives because of its stability to the basic conditions required for Fmoc group removal and its susceptibility to cleavage by strong acids like trifluoroacetic acid (TFA) in the final step of SPPS. peptide.compeptide.com

The electron-withdrawing nature of the nitro group can decrease the reactivity of the phenolic hydroxyl, necessitating the optimization of benzylation conditions, potentially requiring stronger bases or phase-transfer catalysts. The Fmoc group is the standard for protecting the α-amino group in SPPS due to its lability to bases, which allows for an orthogonal deprotection strategy in the presence of acid-labile side-chain protecting groups. creative-peptides.com While the introduction of the Fmoc group is generally efficient, rigorous purification is crucial to eliminate any potential byproducts.

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Schemes

The incorporation of this compound into a growing peptide chain on a solid support is a critical step in synthesizing 3-nitrotyrosine-containing peptides. This process demands careful evaluation of coupling methods and optimization of reaction conditions to maximize efficiency and minimize side reactions.

The efficiency of coupling this compound can be affected by the steric bulk of the Fmoc and benzyl protecting groups. Standard SPPS coupling reagents, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are generally effective. google.com

For more challenging couplings, more potent activating agents such as phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or uronium salts like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) can be utilized to improve the coupling yield. google.comnih.gov The progress of the coupling reaction is typically monitored using qualitative methods like the Kaiser test or quantitatively by UV-Vis spectroscopy to measure the amount of Fmoc group released after deprotection. iris-biotech.de

To ensure the successful incorporation of this compound, various reaction parameters can be fine-tuned. The choice of solvent is significant, with N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being the most commonly used. The concentrations of the amino acid and coupling reagents, along with reaction time and temperature, are also key variables. For difficult couplings, strategies such as increasing the reaction time or performing a second coupling step (double coupling) may be employed.

The following interactive data table summarizes key parameters that can be optimized for the coupling of this compound in SPPS.

| Parameter | Typical Range/Options | Rationale for Optimization |

| Coupling Reagent | HBTU, HATU, PyBOP, DIC/Oxyma | The choice depends on the steric hindrance of the coupling partners and the desired reaction rate. |

| Solvent | DMF, NMP | NMP can be more effective in disrupting peptide aggregation. |

| Amino Acid Equivalents | 2–5 equivalents | A higher excess can drive the reaction to completion, especially for difficult couplings. nih.gov |

| Coupling Reagent Equivalents | 2–5 equivalents | Stoichiometry is adjusted relative to the amino acid to ensure efficient activation. nih.gov |

| Reaction Time | 30 minutes – 4 hours | May be extended for sterically hindered residues or difficult sequences. |

| Temperature | Room temperature to 50°C | Increased temperature can enhance the rate of reaction, but may also increase the risk of side reactions. |

During the incorporation of this compound and the subsequent elongation of the peptide chain, several side reactions can potentially occur. Racemization of the chiral center is a concern during the activation step, which can be suppressed by the addition of reagents like HOBt or Oxyma.

The nitro group is generally stable under standard SPPS conditions, however, prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) should be avoided to prevent potential degradation. The benzyl protecting group is stable during the Fmoc deprotection steps but is readily cleaved by strong acids like TFA during the final cleavage of the peptide from the resin. peptide.compeptide.com The composition of the cleavage cocktail is important to prevent unwanted modifications to other sensitive amino acid residues within the peptide sequence.

Application of this compound in Solution-Phase Peptide Synthesis

The incorporation of modified amino acids like N-α-Fmoc-3-nitro-O-benzyl-L-tyrosine (this compound) into peptides is a critical process for creating probes to study biological functions, such as the impact of protein nitration on cellular signaling and neurodegenerative diseases. nih.govresearchgate.net While solid-phase peptide synthesis (SPPS) is now the most common method for peptide preparation, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for the large-scale production of shorter peptides and for specific fragment condensation strategies. researchgate.net The use of this compound in solution-phase synthesis involves a classical approach of coupling and deprotection cycles carried out in appropriate organic solvents.

The fundamental process of SPPS involves the activation of the carboxyl group of an N-terminally protected amino acid, such as this compound, and its subsequent reaction with the free amino group of another amino acid or a peptide fragment to form a peptide bond. dokumen.pub This is followed by the selective removal of the temporary N-α-Fmoc protecting group to liberate a new N-terminal amine, ready for the next coupling step. The benzyl (Bzl) ether protecting the phenolic hydroxyl group and the nitro (NO2) group on the tyrosine side chain are stable under the basic conditions used for Fmoc removal, ensuring the integrity of the side chain throughout the synthesis. peptide.com

Coupling Step:

For the incorporation of this compound, its carboxylic acid is activated using a variety of coupling reagents. The choice of reagent is crucial for ensuring high yields and minimizing side reactions, particularly racemization. Common coupling strategies applicable to solution-phase synthesis include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in conjunction with additives such as N-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization. dokumen.pubpublish.csiro.au More advanced phosphonium- and aminium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU, are also employed for efficient amide bond formation. tandfonline.com The reaction is typically carried out in a suitable organic solvent, like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), with the addition of a tertiary base such as diisopropylethylamine (DIPEA) to maintain the necessary alkaline conditions. dokumen.pub

| Parameter | Condition | Purpose | Reference |

| Amino Acid | This compound | The building block to be incorporated. | N/A |

| Coupling Reagents | DIC/Oxyma or HATU/HOAt/DIPEA | To activate the carboxylic acid for peptide bond formation and minimize racemization. | dokumen.pub |

| Solvent | Dimethylformamide (DMF) or Dichloromethane (DCM) | To dissolve reactants and facilitate the reaction. | dokumen.pubpublish.csiro.au |

| Base | Diisopropylethylamine (DIPEA) | To neutralize protonated amines and maintain a basic pH for coupling. | dokumen.pub |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. | dokumen.pub |

| Reaction Time | 1-24 hours | Varies depending on the coupling efficiency and steric hindrance of the amino acids. | N/A |

Fmoc-Deprotection Step:

Following the successful coupling of this compound, the temporary Fmoc protecting group must be removed from the α-amine to allow for the elongation of the peptide chain. In solution-phase synthesis, this is typically achieved by treating the protected peptide with a solution of a secondary amine. While piperidine (B6355638) (usually a 20% solution in DMF) is the standard reagent in solid-phase synthesis, other bases can be used in solution-phase protocols. google.com An alternative system involves using a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a thiol scavenger, such as octanethiol. researchgate.net This method effectively removes the Fmoc group, and the scavenger traps the liberated dibenzofulvene byproduct, preventing its reaction with the newly freed amine. researchgate.net Rapid continuous solution-phase synthesis methods may also employ tris(2-aminoethyl)amine (B1216632) (TAEA) for Fmoc removal, followed by an aqueous wash to remove the resulting adduct. researchgate.net

| Parameter | Condition | Purpose | Reference |

| Reagent | 20% Piperidine in DMF or Catalytic DBU with a thiol scavenger (e.g., octanethiol) | To cleave the base-labile Fmoc protecting group from the N-terminus. | google.comresearchgate.net |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | To dissolve the peptide and reagents. | researchgate.net |

| Temperature | Room Temperature | Standard condition for Fmoc removal. | N/A |

| Reaction Time | 15-30 minutes | Typically a rapid reaction. | google.com |

Purification:

A significant difference between solution-phase and solid-phase synthesis is the need for purification after each step in the former. dokumen.pub After both the coupling and deprotection steps, the peptide product must be isolated from excess reagents and byproducts. This is often achieved through techniques such as extraction, precipitation and recrystallization, or flash column chromatography. dokumen.pub The purity of the intermediate product is checked at each stage using methods like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry (MS). dokumen.pub This step-wise purification, while labor-intensive, ensures that any errors are not carried through the synthesis, which can be an advantage for producing highly pure peptides.

Orthogonal Protecting Group Chemistry and Reactivity Profile of Fmoc Tyr Bzl,3 No2 Oh

Analysis of the Orthogonality of the 3-Nitrobenzyl Protecting Group on Tyrosine

The functionality of Fmoc-Tyr(Bzl,3-NO2)-OH is defined by its three key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine, the benzyl (B1604629) (Bzl) ether protecting the phenolic hydroxyl group of tyrosine, and the 3-nitrobenzyl (3-NO2-Bzl) group, also on the hydroxyl group. The term Tyr(Bzl,3-NO2) implies a modification of the benzyl group itself, which is less common. A more standard nomenclature would be Fmoc-Tyr(3-NO2)-OH where the nitro is on the tyrosine ring, or a photolabile ortho-nitrobenzyl ether on the side chain. Assuming the intent refers to a nitrobenzyl ether protecting the tyrosine side chain, its orthogonality is a key feature.

The nitrobenzyl group, particularly the ortho-nitrobenzyl (oNB) variant, is well-known as a photolabile protecting group, or "photocage". nih.govthieme-connect.de This means it is stable to many chemical reagents but can be selectively cleaved by irradiation with light, typically in the UV range (e.g., 320-365 nm). thieme-connect.derug.nl This property makes it orthogonal to the most common protecting groups used in peptide synthesis. wikipedia.org

For instance, the Fmoc group is removed by treatment with a mild base, such as 20% piperidine (B6355638) in DMF, while acid-labile groups like tert-butyl (tBu) or Boc are cleaved with acids like trifluoroacetic acid (TFA). wikipedia.orgbiosynth.com The nitrobenzyl group is stable under both these acidic and basic conditions. thieme-connect.de Conversely, the photolytic cleavage of the nitrobenzyl group does not affect the Fmoc, Boc, or Bzl groups. thieme-connect.de Furthermore, p-nitrobenzyl (pNB) groups can be removed under neutral conditions via reductive cleavage, adding another layer of orthogonality. luxembourg-bio.comgoogle.com This multi-faceted stability and selective cleavability allow for precise deprotection steps in the synthesis of intricate peptides.

Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Deprotection Condition | Stability Towards Other Conditions | Orthogonal To |

| Fmoc | Mild Base (e.g., Piperidine) biosynth.com | Stable to acid, reduction, photolysis. | Boc, tBu, Bzl, Trt, Nitrobenzyl biosynth.com |

| Boc/tBu | Acid (e.g., TFA) wikipedia.orgbiosynth.com | Stable to mild base, reduction, photolysis. | Fmoc, Bzl (quasi-orthogonal), Nitrobenzyl biosynth.comgoogle.com |

| Benzyl (Bzl) | Strong Acid (HF) / Hydrogenolysis peptide.com | Stable to mild base (Fmoc removal). Partially stable to TFA. | Fmoc, Nitrobenzyl peptide.com |

| Nitrobenzyl (oNB, pNB) | Photolysis (UV light) or Reduction (e.g., SnCl₂, Na₂S₂O₄) luxembourg-bio.comthieme-connect.degoogle.com | Stable to acids (TFA) and bases (piperidine). thieme-connect.degoogle.com | Fmoc, Boc, tBu, Bzl wikipedia.orggoogle.com |

Selective Deprotection Strategies for the 3-Nitrobenzyl Moiety within Complex Peptide Sequences

The key advantage of incorporating a nitrobenzyl-protected amino acid is the ability to unmask the protected function at a desired point in the synthesis, independent of other protecting groups. This is particularly useful for on-resin cyclization, branching, or the site-specific attachment of labels.

Two primary chemo-selective methods are employed for the cleavage of nitrobenzyl groups: reductive elimination and photolysis.

Reductive Cleavage : Para-nitrobenzyl (pNB) groups are susceptible to reductive cleavage. The process involves the reduction of the nitro group to an amino group, which then triggers a 1,6-elimination reaction that cleaves the benzylic C-O bond, releasing the unprotected phenol (B47542) and a quinone methide byproduct. google.com Common reducing agents for this purpose include tin(II) chloride (SnCl₂) in a suitable solvent or sodium dithionite (B78146) (Na₂S₂O₄). luxembourg-bio.comgoogle.com These conditions are mild and neutral, leaving other protecting groups like Fmoc, Boc, and tBu ethers intact. luxembourg-bio.com

Photolytic Cleavage (Photolysis) : Ortho-nitrobenzyl (oNB) groups are one of the most widely used photolabile protecting groups. rug.nl Irradiation with UV light (typically around 350 nm) initiates an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. thieme-connect.depsu.edu This leads to the formation of an aci-nitro intermediate which rearranges and fragments to release the protected functional group (the tyrosine phenol) and an ortho-nitrosobenzaldehyde byproduct. psu.edu This process is highly selective as no chemical reagent is required, offering exceptional spatiotemporal control over deprotection. thieme-connect.de Scavengers may be used to trap the aldehyde byproduct. rug.nl

The efficiency of deprotection is a critical factor in peptide synthesis, as incomplete reactions can lead to a complex mixture of products. The kinetics and yields of nitrobenzyl group cleavage have been studied to optimize reaction conditions.

For reductive cleavage, the choice of reducing agent and conditions can significantly impact the outcome. For example, in the deprotection of a pNZ (p-nitrobenzyloxycarbonyl) protected peptide-resin, various conditions were tested.

Table 2: Reductive Cleavage of pNZ-Protected Peptide Resin

| Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Reference |

| SnCl₂·2H₂O | DMF | 5% Ac₂O, 5% Pyridine | 2 | >95 | luxembourg-bio.com |

| SnCl₂·2H₂O | NMP | 5% Ac₂O, 5% Pyridine | 2 | >95 | luxembourg-bio.com |

| SnCl₂·2H₂O | DMF | - | 2 | 80 | luxembourg-bio.com |

| Na₂S₂O₄ | Dioxane/H₂O | - | 2 | <5 | luxembourg-bio.com |

Data adapted from a study on the pNZ group, which is structurally related and follows the same reductive cleavage principle as a p-nitrobenzyl ether. luxembourg-bio.com

For photolytic cleavage, the key metric is the quantum yield (Φ), which describes the efficiency of a photochemical process. For nitrobenzyl-caged compounds, quantum yields can vary depending on the specific structure and solvent but are often in the range of 0.01 to 0.2. researchgate.net For example, the photolysis of an α-carboxy-6-nitroveratryl (αCNV) protected tyrosine derivative, a related photolabile group, proceeded with a quantum yield of 0.19, indicating a highly efficient photorelease. researchgate.net The rate of release is also an important factor, with some caged compounds releasing their target molecule on a microsecond to millisecond timescale following a light pulse. psu.eduresearchgate.net The deprotection is often rapid and can be driven to completion with sufficient irradiation time, achieving high yields. nih.govresearchgate.net

Post Synthetic Chemical Transformations and Functionalization of Fmoc Tyr Bzl,3 No2 Oh Derivatives

Reductive Transformations of the 3-Nitro Group to Amine Functionality

The conversion of the 3-nitro group of the tyrosine side chain into an amine is a pivotal step in the functionalization of peptides containing Fmoc-Tyr(Bzl,3-NO2)-OH. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the tyrosine residue and introducing a nucleophilic site for further derivatization. This reduction can be achieved through several methodologies, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. This technique involves the use of a metal catalyst, typically from the platinum group, in the presence of a hydrogen source.

Key Methodologies and Research Findings:

Palladium on Carbon (Pd/C): This is one of the most common catalysts for the hydrogenation of nitroarenes. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere (H2 gas) in a suitable solvent such as methanol, ethanol, or dimethylformamide (DMF). The Fmoc protecting group has been shown to be stable under certain catalytic hydrogenation conditions, allowing for the selective reduction of the nitro group without premature deprotection of the N-terminus. mdpi.com However, prolonged reaction times or more forcing conditions can lead to the cleavage of the Fmoc group. researchgate.net

Raney Nickel (Raney Ni): As an alternative to Pd/C, Raney Nickel is also effective for nitro group reduction. commonorganicchemistry.com It can be particularly useful when other functional groups sensitive to hydrogenolysis, such as benzyl (B1604629) ethers or certain sulfur-containing residues, are present in the peptide sequence.

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule in the presence of a catalyst, avoiding the need for gaseous hydrogen. Ammonium formate (B1220265) is a common hydrogen donor in conjunction with Pd/C. mdpi.com This approach is often considered milder and can be more compatible with the solid-phase synthesis of peptides.

| Catalyst System | Hydrogen Source | Typical Solvents | Advantages | Considerations |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | MeOH, EtOH, DMF | High efficiency, clean conversion | Potential for Fmoc group cleavage with extended reaction times |

| Raney Nickel | H₂ gas | MeOH, EtOH | Useful for substrates with functionalities sensitive to hydrogenolysis | Pyrophoric nature requires careful handling |

| Pd/C | Ammonium Formate | MeOH, DMF | Milder conditions, avoids gaseous H₂ | Requires removal of formate salts |

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly advantageous in solid-phase peptide synthesis (SPPS), where the peptide is attached to a solid support. These methods often exhibit good compatibility with a wide range of functional groups found in peptides.

Common Chemical Reducing Agents:

Tin(II) Chloride (SnCl₂): Stannous chloride is a classic reagent for the reduction of aromatic nitro compounds. commonorganicchemistry.com In the context of SPPS, a solution of SnCl₂ in a solvent like DMF can be used to treat the resin-bound peptide. ub.edu This method is effective and generally does not affect the Fmoc or other common protecting groups.

Sodium Dithionite (B78146) (Na₂S₂O₄): This water-soluble reducing agent is another mild and effective option for converting 3-nitrotyrosine (B3424624) to 3-aminotyrosine (B249651). commonorganicchemistry.com The reaction is typically performed in an aqueous buffer system, which can be advantageous for peptides with good water solubility.

Zinc (Zn) or Iron (Fe) in Acidic Media: The use of metal dusts like zinc or iron in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a well-established method for nitro group reduction. commonorganicchemistry.com These conditions are generally mild enough to be compatible with peptide structures, although the acidic environment needs to be considered in relation to other acid-labile protecting groups.

| Reducing Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | DMF, room temperature | Effective for SPPS, compatible with Fmoc group | Requires thorough washing to remove tin salts |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous buffer | Mild, water-soluble byproducts | May require peptide to be in solution |

| Zinc (Zn) or Iron (Fe) | Acetic acid or dilute HCl | Cost-effective, mild | Acidic conditions may affect other protecting groups |

Subsequent Derivatization of the Aniline (B41778) Moiety within Modified Peptide Sequences

The newly formed aniline functionality (3-aminotyrosine) is a versatile nucleophile that can be selectively targeted for a variety of chemical modifications. This allows for the introduction of a wide range of functionalities, including reporter groups, cross-linkers, and other bioactive molecules.

The primary amine of the 3-aminotyrosine residue can readily participate in amide bond formation with activated carboxylic acids. This provides a straightforward method for attaching various molecular payloads to the peptide.

Key Strategies:

Activated Esters: Carboxylic acids can be pre-activated as N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, or other active esters. These reagents react efficiently with the aniline amine under mild conditions to form a stable amide bond.

Carbodiimide Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can be used to mediate the coupling between a carboxylic acid and the aniline moiety, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.

These amide bond forming reactions are fundamental to many bioconjugation strategies, enabling the attachment of:

Fluorophores: For creating fluorescently labeled peptides for imaging and tracking studies.

Biotin: For affinity purification and detection applications.

Small Molecule Drugs: To create peptide-drug conjugates.

Polyethylene Glycol (PEG): For improving the pharmacokinetic properties of therapeutic peptides.

The aniline group of 3-aminotyrosine can also be exploited in more advanced, chemo-selective ligation reactions. These reactions allow for the precise formation of covalent bonds between the modified peptide and another molecule, even in the presence of other reactive functional groups.

Examples of Chemo-selective Ligation:

Native Chemical Ligation (NCL) Variants: While classical NCL involves the reaction of a C-terminal thioester with an N-terminal cysteine, variations of this chemistry can be adapted to utilize other nucleophiles. The aniline moiety, while less nucleophilic than an aliphatic amine, can participate in certain ligation reactions under specific conditions.

Oxidative Coupling: The electron-rich aniline can undergo oxidative coupling reactions with suitable partners, forming stable linkages. nih.gov

Mannich-type Reactions: The aniline can participate in three-component Mannich-type reactions with an aldehyde and another nucleophile, leading to the formation of a new carbon-carbon bond on the tyrosine ring. nih.gov

Photochemical Reactivity Studies and Photolytic Uncaging Applications of the 3-Nitrobenzyl Moiety

The ortho-nitrobenzyl group is a well-known photolabile protecting group. nih.govthieme-connect.de The benzyl ether linkage in this compound, being an ortho-nitrobenzyl ether, is susceptible to cleavage upon irradiation with UV light, typically in the range of 350-365 nm. nih.gov This property allows for the "uncaging" of the tyrosine hydroxyl group with high spatial and temporal control.

Mechanism and Applications:

The photolytic cleavage mechanism is proposed to proceed through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. nih.gov This intermediate then rearranges to release the protected functional group (in this case, the tyrosine phenol) and a nitrosobenzaldehyde byproduct.

Research Findings and Applications:

Spatio-temporal Control of Peptide Activity: By masking the tyrosine hydroxyl group, the biological activity of a peptide can be temporarily silenced. Irradiation with light at a specific time and location can then restore the native tyrosine structure and switch on the peptide's function. This has applications in studying cellular signaling pathways and for the controlled release of therapeutic peptides.

Photolithography and Surface Patterning: Peptides containing this photolabile group can be immobilized on surfaces. Subsequent irradiation through a mask allows for the selective deprotection and modification of the peptide in defined patterns, creating functionalized surfaces for biosensors and microarrays.

Quantum Yield Studies: The efficiency of the photolytic cleavage, known as the quantum yield, is an important parameter. Studies have shown that the quantum yield can be influenced by the substitution pattern on the nitrobenzyl ring and the nature of the leaving group. researchgate.netrsc.org

| Application | Principle | Key Advantage |

|---|---|---|

| Peptide Uncaging | Photolytic cleavage of the ortho-nitrobenzyl ether to release the free tyrosine hydroxyl group. | High spatial and temporal control over peptide activation. |

| Surface Patterning | Selective deprotection of surface-immobilized peptides using light. | Creation of micropatterned functional surfaces. |

| Controlled Release | Light-triggered release of peptides from a carrier or matrix. | On-demand delivery of therapeutic or signaling molecules. |

Influence of the 3-Nitro Group on the Electronic Properties and Subsequent Reactivity of Tyrosine Residues

The introduction of a nitro group at the 3-position of the tyrosine side chain, as seen in this compound, fundamentally alters the electronic landscape and chemical behavior of the amino acid. This modification is not merely a structural alteration but a functional one, imparting distinct physicochemical properties that influence the reactivity of the tyrosine residue in post-synthetic chemical transformations. The nitro group's strong electron-withdrawing nature is the primary driver of these changes, affecting the acidity, redox potential, and nucleophilicity of the phenolic side chain.

The presence of the nitro group (-NO2) significantly impacts the electronic properties of the tyrosine residue through both inductive and resonance effects. pearson.compearson.comquora.comsarthaks.com As a powerful electron-withdrawing group, it pulls electron density away from the aromatic ring. quora.com This delocalization of electrons has profound consequences for the phenolic hydroxyl group. pearson.com

One of the most notable effects is a dramatic increase in the acidity of the phenolic proton. The pKa of the hydroxyl group in 3-nitrotyrosine drops to a range of 6.8–7.5, a significant decrease from the pKa of approximately 10 for an unmodified tyrosine residue. nih.govnih.gov This represents an increase in acidity by about 1,000-fold. nih.gov The enhanced acidity is due to the stabilization of the resulting phenoxide anion; the negative charge can be delocalized onto the nitro group through resonance, making the deprotonation far more favorable. pearson.comquora.com

Furthermore, the electronic perturbation influences the redox properties of the tyrosine side chain. The addition of the nitro group increases the one-electron reduction potential of tyrosine by 200–300 mV. portlandpress.com This indicates that the 3-nitrotyrosine phenol (B47542) group is more difficult to oxidize compared to the phenol group in native tyrosine. researchgate.net The hydrophobicity of the residue is also affected in a pH-dependent manner. At a pH below its pKa, 3-nitrotyrosine is more hydrophobic than tyrosine; however, at a higher pH where the phenolate (B1203915) form predominates, it becomes significantly more polar. nih.gov

| Property | Tyrosine | 3-Nitrotyrosine | Fold Change/Difference |

| Phenolic pKa | ~10.0 | ~7.2 | ~1000x more acidic |

| Redox Potential | Baseline | Increased by 200-300 mV | More difficult to oxidize |

The altered electronic properties directly translate to changes in chemical reactivity. The electron-deficient nature of the nitrated phenolic ring reduces its nucleophilicity, making it less susceptible to electrophilic aromatic substitution reactions compared to unmodified tyrosine. portlandpress.com The steric bulk of the nitro group, which increases the side chain's volume by approximately 30 ų, can also physically hinder the approach of reagents, further modulating its reactivity. nih.govportlandpress.com

Paradoxically, while the nitro group deactivates the ring towards certain reactions, it simultaneously serves as a versatile chemical handle for further, targeted functionalization. The nitro group itself can undergo specific chemical transformations, most notably reduction to a 3-amino group, forming 3-aminotyrosine. researchgate.netresearchgate.net This reduction can be achieved using reagents such as sodium dithionite. researchgate.net

The resulting amino group is a potent nucleophile and provides a unique site for bioorthogonal chemistry. It can be selectively targeted for derivatization through diazotization-mediated azidation, enabling subsequent "click chemistry" reactions for the attachment of probes, tags, or other molecular entities. rsc.org This two-step modification strategy—nitration followed by reduction—effectively transforms the tyrosine residue into a highly specific platform for protein functionalization. The conversion of the nitro group to an amino group also induces a significant hydrophilic shift in the peptide's properties. researchgate.net

| Transformation | Reagent/Condition | Product | Application |

| Reduction | Sodium Dithionite | 3-Aminotyrosine | Creates a nucleophilic handle |

| Derivatization | Diazotization, Azidation | 3-Azidotyrosine | Enables "click chemistry" labeling |

Applications of Peptides Incorporating Fmoc Tyr Bzl,3 No2 Oh Residues in Advanced Biochemical and Biophysical Research

Generation of Peptide Libraries with Site-Specific Tyrosine Modifications for Structure-Activity Relationship Studies

The synthesis of peptide libraries with precisely placed modifications is a powerful tool for dissecting structure-activity relationships (SAR). By systematically altering amino acid residues, researchers can identify key determinants of a peptide's biological activity. The use of Fmoc-Tyr(Bzl,3-NO2)-OH allows for the creation of libraries where a specific tyrosine residue is nitrated. This modification can mimic post-translational modifications or act as a probe to understand the role of that particular tyrosine in molecular recognition and function. mdpi.com

Table 1: Example of a Peptide Library Design for SAR Studies

| Peptide Sequence | Modification at Tyr | Purpose of Inclusion |

| Ac-X-Y-Z-NH2 | None (Natural Tyrosine) | Baseline activity measurement |

| Ac-X-Tyr(3-NO2)-Z-NH2 | 3-Nitrotyrosine (B3424624) | Evaluate the effect of nitration |

| Ac-X-Phe-Z-NH2 | Phenylalanine substitution | Assess the importance of the hydroxyl group |

| Ac-X-Ala-Z-NH2 | Alanine substitution | Determine the contribution of the aromatic ring |

Utilization in Studies of Enzyme-Substrate Interactions and Active Site Probing

Peptides containing 3-nitrotyrosine are instrumental in studying the interactions between enzymes and their substrates. The nitro group acts as a spectroscopic probe, allowing researchers to monitor changes in the local environment of the tyrosine residue upon binding to an enzyme's active site. Techniques such as UV-visible and fluorescence spectroscopy can be employed to detect these changes, providing information about the proximity and orientation of the modified tyrosine within the active site.

Furthermore, the altered electronic properties of 3-nitrotyrosine compared to natural tyrosine can influence the kinetics of enzymatic reactions. By comparing the enzymatic processing of peptides with and without the nitrated residue, researchers can gain insights into the catalytic mechanism and the role of the tyrosine hydroxyl group in substrate recognition and turnover. For example, if a tyrosine residue is involved in hydrogen bonding within the active site, the introduction of the electron-withdrawing nitro group would likely alter this interaction and affect the enzyme's activity.

Exploration of Receptor-Ligand Binding Affinity and Specificity with Modified Peptides

The binding of a peptide ligand to its receptor is a highly specific interaction governed by a complex interplay of forces. Incorporating 3-nitrotyrosine into a peptide ligand allows for a detailed investigation of these interactions. The nitro group can alter the peptide's conformation and electronic properties, thereby influencing its binding affinity and specificity for a particular receptor.

Structural Biology Applications of this compound Containing Peptides

The introduction of a modified amino acid like 3-nitrotyrosine can have significant implications for the three-dimensional structure of a peptide. researchgate.net These structural changes can, in turn, affect the peptide's biological function.

Conformational Studies of Modified Peptides and their Analogs

Spectroscopic techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) are powerful tools for studying the conformation of peptides in solution. By comparing the spectra of a peptide containing 3-nitrotyrosine with its unmodified counterpart, researchers can identify any conformational changes induced by the modification. For instance, the nitro group might favor a particular secondary structure, such as a β-turn or an α-helix, which could be critical for its biological activity. nih.gov

Influence of the Modified Tyrosine on Peptide Folding and Stability

The stability of a peptide's three-dimensional structure is crucial for its function. The introduction of a 3-nitrotyrosine residue can affect the thermodynamic stability of a peptide by altering intramolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Techniques like differential scanning calorimetry (DSC) can be used to measure the melting temperature (Tm) of the peptide, providing a quantitative measure of its stability. An increase or decrease in Tm upon nitration would indicate that the modification either stabilizes or destabilizes the folded state of the peptide, respectively. researchgate.net

Development of Peptidomimetics and Bioactive Peptide Analogs Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. The incorporation of non-natural amino acids like 3-nitrotyrosine is a common strategy in the design of peptidomimetics. By replacing a natural tyrosine with its nitrated analog, it is possible to create a peptide with altered biological activity or improved pharmacokinetic properties. rsc.org

For example, if a natural peptide is rapidly degraded by proteases, introducing a 3-nitrotyrosine might increase its resistance to enzymatic cleavage, thereby prolonging its therapeutic effect. Furthermore, the unique properties of the nitro group can be exploited to design peptide analogs with novel functions. For instance, the nitrotyrosine residue could be used as a handle for further chemical modification or as a photo-activatable group to control the peptide's activity with light. nih.gov

Applications in Advanced Chemical Biology Probes and Reporter Systems

Peptides incorporating the 3-nitrotyrosine moiety, introduced via this compound, have found significant application as quenched fluorescent substrates, particularly in the study of proteases. The underlying principle of these probes is based on Förster Resonance Energy Transfer (FRET), a mechanism that involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor molecule, in this case, the 3-nitrotyrosine residue which acts as a quencher.

When the fluorophore and the 3-nitrotyrosine quencher are in close proximity within the intact peptide, the fluorescence of the donor is significantly diminished. However, upon enzymatic cleavage of a specific peptide bond within the substrate, the fluorophore and quencher are separated, leading to a restoration of fluorescence. This "turn-on" fluorescent signal provides a sensitive and continuous method for monitoring enzyme activity in real-time.

Detailed Research Findings in Protease Activity Probes

A notable application of this technology is in the design of FRET-based probes for studying proteases involved in critical physiological and pathological processes. For instance, researchers have successfully utilized peptides containing 3-nitrotyrosine to investigate the activity of enzymes such as thrombin, a key protease in the blood coagulation cascade.

In one such study, a synthetic analog of the N-terminal domain of hirudin, a potent thrombin inhibitor, was synthesized with Tyr3 replaced by 3-nitrotyrosine. Upon binding of this modified hirudin analog to thrombin, the intrinsic fluorescence of thrombin's tryptophan residues (the donors) was quenched by approximately 50% due to FRET to the 3-nitrotyrosine acceptor. nih.gov This quenching effect provided a direct spectroscopic handle to monitor the protein-protein interaction and determine the binding affinity with high sensitivity.

The versatility of 3-nitrotyrosine as a quencher is further highlighted by its pairing with various fluorophores to create specific protease substrates. A common and effective pairing is with the fluorescent group 2-Aminobenzoyl (Abz). The spectral overlap between the emission of Abz and the absorption of 3-nitrotyrosine allows for efficient quenching.

Table 1: Characteristics of a FRET-Based Protease Probe Utilizing 3-Nitrotyrosine

| Component | Description |

| Fluorophore | 2-Aminobenzoyl (Abz) |

| Quencher | 3-Nitrotyrosine (Tyr(NO2)) |

| Excitation Wavelength (λex) | 320 nm |

| Emission Wavelength (λem) | 420 nm |

| Principle of Detection | Increased fluorescence upon enzymatic cleavage of the peptide backbone, separating the Abz fluorophore from the Tyr(NO2) quencher. |

This Abz-peptide-Tyr(NO2) scaffold has been adapted to create substrates for a variety of proteases, including caspases, which are critical mediators of apoptosis. The specificity of the probe is determined by the amino acid sequence linking the fluorophore and the quencher, which is designed to be a recognition site for the target protease.

Table 2: Example of a Caspase-3 Substrate Incorporating 3-Nitrotyrosine

| Parameter | Value |

| Peptide Sequence | Ac-DEVD-Abz-(linker)-Tyr(NO2)-NH2 |

| Target Enzyme | Caspase-3 |

| Cleavage Site | After the Aspartate (D) residue in the DEVD sequence |

| Reported Michaelis-Menten Constant (Km) | Varies depending on the specific linker and experimental conditions, typically in the micromolar range. |

| Application | Real-time monitoring of Caspase-3 activity in vitro and in cell lysates. |

The development of such probes allows for the quantitative analysis of enzyme kinetics, providing valuable data for understanding enzyme function and for the screening of potential inhibitors. The ability to incorporate 3-nitrotyrosine at a specific position using this compound is paramount to the rational design and synthesis of these powerful research tools.

Furthermore, the utility of 3-nitrotyrosine extends beyond its role as a FRET acceptor. It has also been employed as an internal quencher to reduce the autofluorescence of solid supports used in one-bead-one-compound (OBOC) combinatorial libraries. researchgate.net This reduction in background fluorescence enhances the signal-to-noise ratio in fluorescence-based screening assays, thereby improving the sensitivity and reliability of identifying lead compounds from these libraries.

Methodological Advancements in the Analytical Characterization of Fmoc Tyr Bzl,3 No2 Oh Incorporated Biomolecules

Chromatographic Methodologies for the Purification and Analysis of Modified Peptides

Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired modified peptide along with impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. bachem.com Chromatographic techniques are indispensable for both the purification of the target peptide and its subsequent analytical assessment.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and powerful technique for the purification and analysis of synthetic peptides. bachem.comhplc.euresearchgate.net The separation mechanism is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. hplc.eu

Stationary Phases: For peptides incorporating the Tyr(Bzl,3-NO2) residue, silica-based stationary phases with bonded alkyl chains, such as C18 and C8, are most common. bachem.comresearchgate.net The C18 phase is particularly effective for the high-resolution separation of small to medium-sized peptides. The increased hydrophobicity imparted by the benzyl (B1604629) and nitro-aromatic moieties of the Tyr(Bzl,3-NO2) residue typically leads to a longer retention time on these columns compared to peptides containing unmodified tyrosine. This characteristic aids in its separation from potential impurities, including sequences with non-nitrated tyrosine.

Mobile Phases: The mobile phase in RP-HPLC for peptides usually consists of a binary gradient system.

Solvent A: An aqueous solution, typically water with 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, neutralizing the charge on peptide molecules and sharpening the peaks. hplc.euresearchgate.net

Solvent B: An organic modifier, most commonly acetonitrile (B52724) (ACN), also containing 0.1% TFA. bachem.comresearchgate.net A gradually increasing concentration of ACN is used to elute the peptides from the column, with more hydrophobic peptides, such as those containing Tyr(Bzl,3-NO2), eluting at higher ACN concentrations. The optimization of the gradient profile is critical to achieving high-resolution separation.

The table below summarizes typical conditions used in RP-HPLC for the analysis of modified peptides.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase | C18 Silica (B1680970) (3-5 µm particle size, 100-300 Å pore size) | Provides excellent hydrophobic retention and resolution for a wide range of peptides. Wide-pore silica is necessary for larger peptides. |

| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidic pH protonates silanols and peptide carboxyl groups; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | ACN is the organic modifier that elutes peptides based on hydrophobicity. |

| Elution Mode | Gradient Elution | A linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 30 minutes) is common for separating complex peptide mixtures. |

| Detection | UV Absorbance at 214-220 nm and 280 nm | Detection at 214-220 nm monitors the peptide backbone. Detection at 280 nm is specific for aromatic residues like Tyr, Trp, and Phe. nih.gov The nitrotyrosine residue also has a distinct absorbance at higher wavelengths. researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation of Tyrosine-Modified Peptides

Once a peptide containing Tyr(Bzl,3-NO2) is purified, spectroscopic techniques are employed to confirm its primary structure and elucidate its higher-order, three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive technique for determining the solution-state structure and dynamics of biomolecules at atomic resolution. acs.orguzh.ch For a peptide containing 3-nitrotyrosine (B3424624), NMR provides specific structural information.

¹H NMR: The introduction of the electron-withdrawing nitro group and the benzyl group causes significant shifts in the chemical shifts of the aromatic protons of the tyrosine ring. These unique shifts can be used to confirm the presence and location of the modification.

2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for the complete structural assignment of the peptide. creative-proteomics.com Correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY) help in assigning protons within each amino acid residue's spin system. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space (<5 Å), providing the distance constraints necessary to calculate the peptide's 3D structure. uzh.ch The spatial proximities between the modified tyrosine side chain and other residues can reveal important conformational details.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used method to analyze the secondary structure of peptides and proteins (e.g., α-helix, β-sheet, random coil). Aromatic amino acids, such as tyrosine, can contribute significantly to the far-UV CD spectrum, which can complicate the analysis of the peptide backbone's secondary structure. stanford.edunih.gov The Tyr(Bzl,3-NO2) residue, with its extended chromophore, is expected to have a distinct CD signature. Researchers must account for this contribution, often by comparing the spectrum to that of an analogous peptide without the modification, to accurately determine the conformational properties of the peptide backbone. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the vibrations of molecular bonds. For peptides containing 3-nitrotyrosine, FTIR can be used to identify characteristic vibrational bands. The nitro group (–NO2) exhibits strong and distinct symmetric and asymmetric stretching vibrations, typically in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. These bands serve as a clear diagnostic marker for the successful incorporation of the nitrotyrosine residue.

Mass Spectrometric Approaches for Sequence Verification and Purity Assessment of Synthetic Peptides

Mass spectrometry (MS) is an essential tool for the characterization of synthetic peptides, providing rapid and accurate determination of molecular weight, sequence verification, and purity assessment. hplc.eu

Molecular Weight Confirmation: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are routinely used to confirm the molecular weight of the purified peptide. The observed mass must match the calculated theoretical mass of the peptide containing the Tyr(Bzl,3-NO2) residue. The nitration of a tyrosine residue results in a mass increase of 45.004 Da (addition of NO2 minus H). nih.gov

Tandem Mass Spectrometry (MS/MS) for Sequence Verification: Tandem MS is the definitive method for confirming the amino acid sequence and pinpointing the location of any modifications. osu.edu In a typical MS/MS experiment, the peptide's molecular ion is selected and fragmented, usually via collision-induced dissociation (CID). The fragmentation occurs primarily along the peptide backbone, generating a series of fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). youtube.com

By analyzing the mass difference between consecutive ions in the b- or y-ion series, the sequence of the peptide can be reconstructed.

A mass shift of 258.094 Da (the mass of the Tyr(Bzl,3-NO2) residue) between adjacent fragment ions confirms the presence and precise location of the modified amino acid within the peptide chain.

A characteristic fragmentation pattern for 3-nitrotyrosine-containing peptides observed in MALDI-MS involves the loss of one or two oxygen atoms from the nitro group, resulting in additional peaks at M-16 and M-32 relative to the nitrated peptide's molecular ion. nih.gov This unique signature can further aid in the identification of nitrated peptides.

The table below illustrates the expected mass shifts in an MS/MS spectrum for a peptide fragment containing the modified tyrosine residue.

| Residue | Residue Mass (Da) | Comment |

|---|---|---|

| Tyrosine (Tyr) | 163.063 | Standard unmodified residue. |

| 3-Nitrotyrosine (Tyr-NO2) | 208.067 | Mass of Tyr + 45.004 Da. This is the residue mass after cleavage and deprotection of the benzyl group. |

| Fmoc-Tyr(Bzl,3-NO2)-OH | 584.195 | Mass of the full building block used in synthesis. Not typically observed in final peptide MS after deprotection. |

Development of Quantitative Analytical Methods for this compound in Peptide Constructs

Quantitative analysis is crucial for determining the concentration of a modified peptide and for studying its behavior in various assays. Several methods have been developed for the quantification of peptides containing 3-nitrotyrosine.

HPLC with UV-Vis Detection: This is one of the most direct methods for quantifying peptides containing 3-nitrotyrosine. ipp.pt While the peptide backbone absorbs strongly around 214 nm, the 3-nitrotyrosine side chain has a unique absorbance profile that distinguishes it from unmodified tyrosine. researchgate.net By creating a standard curve with a known concentration of the purified peptide, its concentration in unknown samples can be accurately determined by measuring the absorbance at a specific wavelength. The choice of wavelength is pH-dependent, offering selectivity. researchgate.net

The table below details the UV absorbance maxima for 3-nitrotyrosine, which are exploited for its quantitative detection.

| pH Condition | Absorbance Maximum (λmax) | State of Chromophore |

|---|---|---|

| Acidic (e.g., pH 3.5) | ~280 nm and ~357 nm | Phenolic hydroxyl group is protonated. The 357 nm peak is highly selective for the nitrated form. researchgate.net |

| Basic (e.g., pH 9.5) | ~430 nm | Phenolic hydroxyl group is deprotonated (phenolate form), causing a significant red shift in absorbance. researchgate.net |

Quantitative Amino Acid Analysis (AAA): In this classic method, the peptide is hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then separated, derivatized, and quantified, typically by HPLC. A specialized protocol would be required to ensure the stability of the 3-nitrotyrosine residue during hydrolysis. By comparing the molar ratio of 3-nitrotyrosine to other stable amino acids in the sequence, the absolute quantity of the peptide can be determined.

LC-MS Based Quantification: Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for peptide quantification. In selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, the mass spectrometer is programmed to specifically detect the precursor ion of the nitrated peptide and one or more of its specific fragment ions. This targeted approach allows for accurate quantification even in complex biological matrices. ipp.pt The use of a stable isotope-labeled synthetic peptide as an internal standard further enhances the accuracy and precision of the quantification.

Challenges, Emerging Methodologies, and Future Directions in Fmoc Tyr Bzl,3 No2 Oh Research

Overcoming Synthetic Hurdles in Complex Peptide Synthesis with Fmoc-Tyr(Bzl,3-NO2)-OH

The synthesis of complex peptides incorporating this compound presents a unique set of challenges that require careful consideration of the chemical properties of both the 3-nitro and the O-benzyl modifications.

One of the primary hurdles is the potential for steric hindrance during the coupling steps of solid-phase peptide synthesis (SPPS). The bulky Fmoc protecting group, combined with the benzyl (B1604629) ether on the tyrosine side chain, can impede the efficient formation of peptide bonds, particularly when adjacent to other sterically demanding amino acid residues. This can lead to incomplete coupling reactions and the formation of deletion sequences, which are challenging to separate from the target peptide. To mitigate this, extended coupling times, the use of more potent coupling reagents like HATU or HCTU, and double coupling protocols are often employed.

Furthermore, the presence of the electron-withdrawing nitro group can influence the reactivity of the tyrosine residue. While the primary role of the nitro group is often as a precursor for further modifications, it can also impact the stability of the benzyl ether protecting group. The cleavage of the benzyl group from tyrosine typically requires strong acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). However, a known side reaction during the acid-catalyzed deprotection of O-benzyltyrosine is the migration of the benzyl group from the oxygen to the carbon of the aromatic ring, resulting in the formation of 3-benzyltyrosine. nih.gov This side reaction can be suppressed by using a mixture of trifluoroacetic acid (TFA) and acetic acid for the removal of Boc groups, or by employing scavengers during the final cleavage step. nih.gov

Another consideration is the potential for side reactions involving the nitro group itself. Under certain conditions, the nitro group can be reduced, which may be undesirable if the nitro functionality is intended for subsequent specific chemical transformations. Careful selection of reagents and reaction conditions throughout the synthesis and deprotection steps is crucial to preserve the integrity of the 3-nitro modification.

| Challenge | Potential Mitigation Strategies |

| Steric Hindrance | Extended coupling times, use of potent coupling reagents (e.g., HATU, HCTU), double coupling. |

| Benzyl Group Migration | Use of TFA/acetic acid mixtures for deprotection, addition of scavengers during cleavage. |

| Unwanted Nitro Group Reduction | Careful selection of orthogonal protecting groups and cleavage cocktails. |

Integration with Automated Peptide Synthesis Platforms

The seamless integration of modified amino acids like this compound into automated solid-phase peptide synthesis (SPPS) protocols is essential for the efficient production of complex peptides. nih.gov Automated synthesizers offer high throughput and reproducibility, which are critical for both research and industrial applications. creative-peptides.com

The primary considerations for incorporating this compound into automated platforms revolve around solubility and reaction kinetics. The amino acid derivative must be readily soluble in the solvents used for SPPS, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to ensure efficient delivery and coupling. Any solubility issues can lead to clogged lines and incomplete reactions in an automated system.

Furthermore, the coupling kinetics of this compound need to be well-characterized to program the synthesizer with appropriate reaction times. As mentioned, the steric bulk of the molecule may necessitate longer coupling times than standard amino acids. Modern automated peptide synthesizers can be programmed with custom protocols to accommodate such non-standard residues, allowing for extended coupling steps or double coupling cycles for the specific incorporation of this compound.

| Parameter | Consideration for Automation |

| Solubility | Must be soluble in standard SPPS solvents (e.g., DMF, NMP). |

| Coupling Time | May require longer coupling times or double coupling protocols. |

| Reagent Compatibility | Coupling and deprotection reagents must be compatible with the synthesizer's fluidics. |

| Resin and Linker | Choice should be compatible with the final cleavage conditions for the benzyl group. |

Exploration of Novel Reactivities and Applications for the 3-Nitrobenzyl Moiety in Bio-orthogonal Chemistry

The 3-nitrobenzyl group within this compound is not merely a static modification but possesses latent reactivity that can be harnessed for bio-orthogonal applications. One of the most promising avenues is its use as a photocleavable protecting group. Ortho-nitrobenzyl groups are well-known photolabile protecting groups that can be cleaved with UV light to release the protected functional group. wikipedia.org This "uncaging" is a powerful tool in chemical biology, allowing for the spatiotemporal control of peptide and protein activity. rsc.org

The 3-nitrobenzyl moiety in tyrosine can be envisioned to function in a similar manner, enabling the light-induced alteration of a peptide's properties. For instance, a peptide containing 3-nitrobenzyl-tyrosine could be synthesized in an inactive form. Upon irradiation with a specific wavelength of light, the nitrobenzyl group could be cleaved or modified, leading to the activation or alteration of the peptide's biological function. This approach has significant potential in drug delivery, where a therapeutic peptide could be activated at a specific site in the body, and in fundamental research, for studying cellular processes with high precision. wikipedia.org

Furthermore, the nitro group itself can serve as a handle for bio-orthogonal ligation reactions. For example, the reduction of the nitro group to an amine can be performed under specific conditions, allowing for the subsequent conjugation of other molecules, such as fluorescent dyes, crosslinkers, or other bioactive peptides. This two-step modification strategy provides a versatile platform for creating complex, multifunctional peptide-based constructs.

| Application | Description |

| Photocleavage | The 3-nitrobenzyl group can potentially be cleaved with light to "uncage" the tyrosine residue, allowing for spatiotemporal control of peptide function. wikipedia.org |

| Bio-orthogonal Ligation | The nitro group can be chemically modified (e.g., reduced to an amine) to serve as a specific point of attachment for other molecules. |

| Fluorescence Quenching | The nitro group can act as a quencher for a nearby fluorophore, with its removal or modification leading to a "turn-on" fluorescent signal. |

Expanding the Scope of Tyrosine-Modified Peptides for Next-Generation Biochemical Tools and Materials Science

The unique properties of tyrosine lend themselves to a wide array of applications in the development of advanced biochemical tools and novel materials. nih.govelsevierpure.comnih.gov The incorporation of modifications like the 3-nitrobenzyl group further expands this potential.

In the realm of biochemical tools, peptides containing this compound can be used to probe protein-protein interactions. The nitrotyrosine residue can act as a spectroscopic probe, with its absorbance and fluorescence properties being sensitive to the local environment. Furthermore, the ability to photocleave or modify the 3-nitrobenzyl group allows for the creation of "smart" probes that can be activated or altered in response to specific stimuli.

In materials science, tyrosine-rich peptides are known to self-assemble into a variety of nanostructures, including hydrogels, nanotubes, and nanofibers. nih.govelsevierpure.comnih.gov The introduction of the 3-nitrobenzyl modification can be used to tune the self-assembly properties of these peptides. For example, the bulky and polar nature of the modified side chain could influence the packing and morphology of the resulting nanomaterials. Moreover, the photocleavable nature of the 3-nitrobenzyl group could be exploited to create photoresponsive materials that change their structure or properties upon irradiation. mdpi.com Such materials could find applications in tissue engineering, controlled release systems, and the development of novel biosensors.

The ability to selectively modify the tyrosine residue also opens up possibilities for creating hybrid materials. For instance, after deprotection, the hydroxyl group of the tyrosine could be used to coordinate with metal ions or to initiate polymerization reactions, leading to the formation of peptide-inorganic or peptide-polymer hybrid materials with unique and tunable properties.

| Field | Potential Application of Tyrosine-Modified Peptides |

| Biochemical Tools | Spectroscopic probes for protein-protein interactions, photoactivatable peptides for studying cellular signaling. |

| Materials Science | Tunable self-assembling nanomaterials, photoresponsive hydrogels, peptide-inorganic hybrid materials. nih.govelsevierpure.comnih.gov |

| Drug Delivery | Light-triggered release of therapeutic peptides from a carrier molecule. wikipedia.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.